molecular formula C15H12FNO B11871931 (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol

(3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol

Cat. No.: B11871931
M. Wt: 241.26 g/mol
InChI Key: IBLHASHQGUBNKH-UHFFFAOYSA-N
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Description

(3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol: is a chemical compound that features a fluorinated indole moiety attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol typically involves the reaction of 5-fluoroindole with a suitable benzyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding indoline derivative.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with unique electronic properties.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
  • Evaluated for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets. The fluorinated indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    5-Fluoroindole: Shares the fluorinated indole core but lacks the phenylmethanol group.

    Indole-3-carbinol: Contains an indole ring with a methanol group but lacks fluorination.

    3-(1H-Indol-1-yl)phenylmethanol: Similar structure but without the fluorine atom.

Uniqueness:

  • The presence of the fluorine atom enhances the compound’s stability and bioactivity.
  • The combination of the indole and phenylmethanol groups provides unique electronic and steric properties, making it a versatile building block for various applications.

Properties

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

[3-(5-fluoroindol-1-yl)phenyl]methanol

InChI

InChI=1S/C15H12FNO/c16-13-4-5-15-12(9-13)6-7-17(15)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2

InChI Key

IBLHASHQGUBNKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)F)CO

Origin of Product

United States

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